1,3-dihydroxy-5-methyl-9H-xanthen-9-one
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Overview
Description
1,3-Dihydroxy-5-methyl-9H-xanthen-9-one is a chemical compound with the molecular formula C14H10O4. It is a derivative of xanthone, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of two hydroxyl groups and a methyl group attached to the xanthone core structure.
Scientific Research Applications
1,3-Dihydroxy-5-methyl-9H-xanthen-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits antioxidant properties and is studied for its potential protective effects against oxidative stress.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Safety and Hazards
Future Directions
Mechanism of Action
Biochemical Pathways
Xanthones, the class of compounds to which it belongs, are known to exhibit a wide range of pharmacological activities
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compoundIt’s known that the compound is slightly soluble in hot water, cold ethanol, ether, and benzene, and readily soluble in chloroform and hot ethanol and benzene . This solubility profile may influence its stability and efficacy under different environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dihydroxy-5-methyl-9H-xanthen-9-one can be synthesized through various methods. One common approach involves the condensation of salicylic acid derivatives with phthalic anhydride under acidic conditions, followed by cyclization and oxidation steps . The reaction typically requires elevated temperatures and the presence of a dehydrating agent such as acetic anhydride.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-temperature reactors and continuous monitoring of reaction parameters to ensure optimal yield and purity. The final product is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydroxy-5-methyl-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted xanthones, quinones, and alcohol derivatives .
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Trihydroxyxanthone
- 1,3,7-Trihydroxyxanthone
- 1,6-Dihydroxy-3-methoxy-8-methyl-9H-xanthen-9-one
Uniqueness
1,3-Dihydroxy-5-methyl-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other xanthone derivatives, it has a methyl group at the 5-position, which influences its reactivity and interaction with biological targets .
Properties
IUPAC Name |
1,3-dihydroxy-5-methylxanthen-9-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c1-7-3-2-4-9-13(17)12-10(16)5-8(15)6-11(12)18-14(7)9/h2-6,15-16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVDRUAUZUPZQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C3=C(C=C(C=C3O2)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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